REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[I:12]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][C:11]=1[I:12] |f:3.4|
|
Name
|
|
Quantity
|
30.23 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
60.91 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
81.07 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (230–400 mesh)
|
Type
|
WASH
|
Details
|
eluted with 1% ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
to give 35 g (63%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |